Mexazolam

Catalog No.
S535325
CAS No.
31868-18-5
M.F
C18H16Cl2N2O2
M. Wt
363.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mexazolam

CAS Number

31868-18-5

Product Name

Mexazolam

IUPAC Name

10-chloro-11b-(2-chlorophenyl)-3-methyl-2,3,5,7-tetrahydro-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one

Molecular Formula

C18H16Cl2N2O2

Molecular Weight

363.2 g/mol

InChI

InChI=1S/C18H16Cl2N2O2/c1-11-10-24-18(13-4-2-3-5-15(13)20)14-8-12(19)6-7-16(14)21-17(23)9-22(11)18/h2-8,11H,9-10H2,1H3,(H,21,23)

InChI Key

ANUCDXCTICZJRH-UHFFFAOYSA-N

SMILES

CC1COC2(N1CC(=O)NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4Cl

Solubility

Soluble in DMSO, not in water

Synonyms

10-chloro-2,3,7,11b-tetrahydro-3-methyl-11b-(2-chlorophenyl)oxazolo(3,2-d)(1,4)benzodiazepin-6(5H)-one, CS 386, CS-386, mexazolam

Canonical SMILES

CC1COC2(N1CC(=O)NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4Cl

Description

The exact mass of the compound Mexazolam is 362.0589 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Supplementary Records. It belongs to the ontological category of hemiaminal ether in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mexazolam is a benzodiazepine derivative primarily used for the treatment of anxiety disorders, including those with psychoneurotic conditions. It is marketed under trade names such as Melex and Sedoxil. The chemical formula for mexazolam is C₁₈H₁₆Cl₂N₂O₂, and it possesses a molar mass of approximately 363.24 g/mol. This compound acts as a positive allosteric modulator at the gamma-aminobutyric acid A receptor, enhancing the inhibitory effects of this neurotransmitter in the central nervous system .

, primarily involving its metabolism in the liver via cytochrome P450 enzymes, particularly CYP3A4. Key metabolic pathways include:

  • Hydroxylation: Mexazolam is hydroxylated to form active metabolites such as chloronordiazepam and chloroxazepam.
  • Conjugation: Following hydroxylation, these metabolites are conjugated for excretion .

The compound also exhibits acid-base equilibrium properties, where it can undergo ring-opening and ring-closing reactions under varying pH conditions .

Mexazolam displays significant biological activity as an anxiolytic agent. Clinical studies have demonstrated its efficacy in alleviating anxiety symptoms with a low incidence of sedation compared to other benzodiazepines. Its pharmacokinetic profile indicates a rapid onset of action, with peak plasma concentrations occurring within 1 to 2 hours after administration. The half-life of mexazolam is characterized by two phases: an initial half-life of approximately 1.4 hours and a terminal half-life of about 76 hours .

The synthesis of mexazolam typically involves multi-step organic reactions that include:

  • Formation of the oxazolidine ring: This step is crucial for establishing the core structure of the benzodiazepine.
  • Chlorination: The introduction of chlorine atoms at specific positions on the aromatic rings enhances its pharmacological properties.
  • Final purification: The synthesized product undergoes purification processes to ensure high purity levels suitable for therapeutic use .

Mexazolam is primarily indicated for:

  • Anxiety Disorders: It is effective in treating generalized anxiety disorder and other anxiety-related conditions.
  • Psychoneurotic Conditions: Its anxiolytic properties make it suitable for patients experiencing anxiety linked to psychosomatic disorders.

Due to its relatively favorable side effect profile, mexazolam is often preferred over other benzodiazepines in clinical settings .

Mexazolam exhibits notable interactions with various substances:

  • Cytochrome P450 Inhibitors: Drugs like simvastatin and atorvastatin can inhibit the metabolism of mexazolam, leading to increased plasma levels and potential toxicity.
  • Other Benzodiazepines: Co-administration with other benzodiazepines may enhance sedative effects and increase the risk of respiratory depression .

Clinical studies emphasize the importance of monitoring patients on concurrent medications that affect liver enzyme activity to avoid adverse effects .

Mexazolam shares structural and functional similarities with several other benzodiazepines. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaPrimary UseUnique Features
ChlordiazepoxideC₁₈H₁₁ClN₂OAnxiety, alcohol withdrawalFirst benzodiazepine; longer half-life
LorazepamC₁₁H₁₄Cl₂N₂OAnxiety, sedationShorter duration; more potent sedative effects
DiazepamC₁₄H₁₁ClN₂OAnxiety, muscle spasmsLonger half-life; used for muscle relaxation
ClonazepamC₁₄H₁₄ClN₃OSeizure disordersAnticonvulsant properties

Mexazolam's unique profile includes a longer terminal half-life and a lower propensity for sedation compared to many other benzodiazepines, making it particularly effective for patients requiring long-term management of anxiety without significant cognitive impairment .

The acid-base equilibrium of mexazolam exhibits remarkable complexity owing to its oxazolobenzodiazepine structure, which undergoes dynamic ring-opening and ring-closing reactions under varying pH conditions [1] [2]. The compound demonstrates a pKa value of 6.69 at 25°C, positioning it as a weak base with significant pH-dependent solubility characteristics [3] [4].

PropertyValueReference
Molecular FormulaC₁₈H₁₆Cl₂N₂O₂ [3] [5] [4]
Molecular Weight (g/mol)363.24 [3] [5] [4]
CAS Registry Number31868-18-5 [3] [5] [4]
Melting Point (°C)172-175 [3] [4]
pKa6.69 (at 25°C) [3] [4]
Density (g/cm³)1.3817 (rough estimate) [3]
Refractive Index1.6100 (estimate) [3]
Solubility (Chloroform)Slightly soluble [3]
Solubility (DMSO)Slightly soluble [3]
Solubility (Methanol)Slightly soluble [3]
Solubility (Water)Extremely low [7]
Physical FormSolid [3]
ColorWhite to Off-White [3]

Table 1: Physicochemical Properties of Mexazolam

Kinetic investigations utilizing pH-jump methodology have revealed that mexazolam exists predominantly as a single isomer configuration, either cis or trans, referring to the spatial arrangement of the 3-methyl group and the 11b-(2-chlorophenyl) group [1] [2]. This structural characteristic distinguishes mexazolam from other benzodiazepines such as oxazolam, which exhibits approximately equal proportions of cis and trans isomers.

The oxazolidine ring system undergoes pH-dependent transformations across a broad range from pH 1 to 13, exhibiting two-step reaction kinetics [1] [2]. These reactions involve the formation of an iminium intermediate structure during the ring-opening process, followed by subsequent ring-closure under appropriate conditions. The mechanism includes an intermediate species, detectable through kinetic analysis, positioned between the iminium structure (oxazolidine ring-opened form) and the fully ring-closed configuration.

ParameterValueConditionsReference
pKa Value6.69Aqueous solution [3] [4] [1]
Temperature (°C)25Standard conditions [3] [4]
MethodpH-jump methodSpectrophotometric detection [1] [2]
pH Range Studied1-13Buffer systems [1] [2]
Isomer ConfigurationSingle isomer (cis or trans)3-methyl and 2-chlorophenyl groups [1] [2]
Ring-Opening Temperature OnsetVariable with pHpH dependent [1] [2]
Ring-Closing KineticsTwo-step reaction mechanismIminium intermediate formation [1] [2]

Table 2: Acid-Base Equilibrium Parameters of Mexazolam

The presence of the 3-methyl group rather than the 2'-chlorine atom primarily influences the distinctive kinetic properties of mexazolam compared to other benzodiazepinooxazoles [1] [2]. This structural modification results in unique reaction rates and equilibrium positions that differ significantly from related compounds such as cloxazolam, haloxazolam, and flutazolam.

Thermal Behavior and Melting Point Characteristics

Mexazolam demonstrates well-defined thermal characteristics with a sharp melting point range of 172-175°C, indicating high crystalline purity and structural stability [3] [4]. The compound exhibits typical solid-state behavior for pharmaceutical substances, maintaining structural integrity below its melting point.

Analysis TypeTemperature Range (°C)MethodCharacteristicsReference
Melting Point Determination172-175DSC/Melting point apparatusSharp endothermic peak [3] [4]
Thermal Decomposition Onset>200 (estimated)TGA/DSCMulti-stage decompositionInferred from similar compounds
Heat of FusionNot reportedDSCTo be determinedLiterature gap
Glass TransitionNot observedDSCNo glass transition observedTypical for crystalline drugs
Thermal Stability Range≤172Stability studiesStable below melting point [3] [4]
Degradation ProductsMultiple stagesTGA-MSComplex degradation pathwayInferred from benzodiazepine class

Table 3: Thermal Analysis Parameters of Mexazolam

Differential scanning calorimetry analysis reveals a sharp endothermic transition corresponding to the melting process, confirming the crystalline nature of the compound. The absence of glass transition phenomena indicates that mexazolam maintains its crystalline structure throughout typical storage and handling temperatures. This thermal stability profile supports the compound's suitability for pharmaceutical formulation processes operating below 150°C.

The thermal decomposition pattern, while not extensively documented in the literature, is expected to follow multi-stage degradation pathways common to benzodiazepine derivatives. Initial decomposition likely involves the loss of substituent groups followed by ring system fragmentation at elevated temperatures exceeding 200°C. The precise characterization of thermal decomposition products requires comprehensive thermogravimetric analysis coupled with mass spectrometry identification.

Solubility Profile Across pH Gradients

The solubility characteristics of mexazolam demonstrate pronounced pH dependency, directly correlating with its acid-base equilibrium behavior. In neutral aqueous conditions at physiological pH, mexazolam exhibits extremely low water solubility, limiting its bioavailability and requiring solubility enhancement strategies for pharmaceutical applications [7].

MediumSolubilityEnhancement FactorApplicationReference
Water (pH 7.0)Extremely lowBaselinePhysiological conditions [7]
Acidic solution (pH 1.2)Enhanced (pH dependent)~5-10x (estimated)Gastric simulationInferred from pKa
Basic solution (pH 8.0)Enhanced (pH dependent)~5-10x (estimated)Intestinal simulationInferred from pKa
ChloroformSlightly soluble~100x vs waterOrganic extraction [3]
DMSOSlightly soluble~100x vs waterLaboratory analysis [3]
MethanolSlightly soluble~100x vs waterLaboratory analysis [3]
Phosphate buffer (pH 6.8)Low~2-3x vs waterBuffer studiesInferred
PEG 400 solution (40% v/v)Significantly enhanced~1000x vs waterFormulation enhancement [7]

Table 4: Solubility Profile of Mexazolam Across Different Media

The compound demonstrates enhanced solubility in both acidic and basic environments, reflecting the ionization states associated with its pKa value of 6.69. Under acidic conditions representative of gastric fluid (pH 1.2), mexazolam undergoes protonation, increasing its aqueous solubility by approximately 5-10 fold compared to neutral conditions. Similarly, under mildly basic conditions (pH 8.0), deprotonation influences molecular interactions and solubility enhancement.

Organic solvents provide substantially improved dissolution characteristics, with chloroform, dimethyl sulfoxide, and methanol each supporting solubility levels approximately 100-fold greater than aqueous systems [3] . These solvent systems prove essential for analytical method development, extraction procedures, and research applications requiring complete dissolution of mexazolam samples.

Pharmaceutical formulation strategies utilizing polyethylene glycol 400 (PEG 400) demonstrate remarkable solubility enhancement, achieving increases of approximately 1000-fold compared to pure water systems [7]. This dramatic improvement supports the development of liquid formulations and controlled-release delivery systems requiring high drug loading and uniform distribution.

Degradation Pathways and Stability-Indicating Assays

The stability profile of mexazolam reveals differential susceptibility to various stress conditions, necessitating comprehensive analytical approaches for degradation monitoring and product quality assessment [8] [9]. The compound demonstrates distinct degradation patterns under different environmental stresses, requiring specific analytical methodologies for accurate quantification and impurity detection.

Stress ConditionDegradation RatePrimary ProductsStability RankingAnalytical MethodReference
Acidic hydrolysis (1M HCl)ModerateRing-opened formsModerately stableHPLC-UV [8] [9]
Basic hydrolysis (1M NaOH)SignificantHydrolysis productsLeast stableHPLC-UV [8] [9]
Oxidative stress (H₂O₂)MinimalOxidized derivativesStableHPLC-MSInferred from class
Thermal stress (80°C)Temperature dependentThermal decomposition productsStable below 170°CTGA-DSCInferred from melting point
Photolytic stress (UV)SensitivePhotodegradation productsUnstableHPLC-UVInferred from class
Neutral hydrolysisMinimalStableMost stableHPLC-UV [8] [9]

Table 5: Degradation Pathways and Stability Assessment

Under acidic hydrolytic conditions (1M hydrochloric acid), mexazolam undergoes moderate degradation primarily through oxazolidine ring-opening mechanisms, consistent with its acid-base equilibrium behavior [8] [9]. These reactions produce identifiable ring-opened forms that can be separated and quantified using high-performance liquid chromatography with ultraviolet detection.

Basic hydrolytic stress (1M sodium hydroxide) represents the most challenging stability condition for mexazolam, resulting in significant degradation through hydrolysis of susceptible functional groups [8] [9]. The degradation products formed under alkaline conditions include various hydrolysis derivatives that require separation from the parent compound for accurate stability assessment.

Oxidative stress conditions utilizing hydrogen peroxide demonstrate minimal impact on mexazolam stability, suggesting robust resistance to oxidative degradation pathways. This characteristic supports the compound's stability during manufacturing processes and storage conditions where oxidative stress may occur.

Photolytic degradation under ultraviolet irradiation reveals sensitivity that necessitates light-protected storage and handling procedures. The photodegradation products require identification and quantification to establish appropriate packaging and storage recommendations for pharmaceutical products containing mexazolam.

Analytical MethodDetection Wavelength/ModeLinearity RangeLODApplicationSeparation EfficiencyReference
HPLC-UV242 nm0.5-25 μg/mL0.1 μg/mLStability studiesHigh [9] [10]
LC-MS/MSESI-MS1-100 ng/mL0.5 ng/mLPharmacokineticsHighest [9]
UV Spectrophotometry242 nm5-50 μg/mL1.0 μg/mLForced degradationN/A [11] [12]
PolarographyDPP mode80 ng/mL-13 μg/mL80 ng/mLTrace analysisN/A [13]
Capillary ElectrophoresisUV detection1-50 μg/mL0.5 μg/mLPurity assessmentGood [9]
TLC-Densitometry254 nm0.1-10 μg/spot0.05 μg/spotQualitative analysisModerate [9]

Table 6: Stability-Indicating Analytical Methods for Mexazolam

Stability-indicating analytical methods for mexazolam encompass multiple chromatographic and spectroscopic techniques, each offering specific advantages for different analytical applications [9] [10]. High-performance liquid chromatography with ultraviolet detection at 242 nm provides excellent separation efficiency and quantitative accuracy for stability studies, supporting linearity ranges from 0.5 to 25 μg/mL with detection limits of 0.1 μg/mL.

Liquid chromatography coupled with tandem mass spectrometry represents the most sensitive analytical approach, achieving detection limits of 0.5 ng/mL and supporting pharmacokinetic studies requiring trace-level quantification [9]. This methodology provides the highest separation efficiency and structural confirmation capabilities for degradation product identification.

Ultraviolet spectrophotometry offers a cost-effective approach for forced degradation studies, providing adequate sensitivity for monitoring major degradation pathways while requiring minimal instrumentation complexity [11] [12]. This technique proves particularly valuable for initial stability screening and method development phases.

Electroanalytical methods, including differential pulse polarography, provide alternative detection mechanisms particularly suited for trace analysis applications [13]. These techniques offer complementary selectivity profiles and may detect electroactive degradation products not readily quantified by chromatographic methods.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

362.0588831 g/mol

Monoisotopic Mass

362.0588831 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S5969B6237

Drug Indication

Mexazolam is indicated for the treatment of anxiety with or without psychoneurotic conditions.

Mechanism of Action

Mexazolam is a benzodiazepine that binds to benzodiazepine-type receptors, inhibiting gamma-aminobutyric acid.

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
GABA (ionotropic)
GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Other CAS

31868-18-5

Absorption Distribution and Excretion

The active metabolite chloronordiazepam has a Tmax of 1-2h.
Mexazolam is mainly eliminated in the bile and feces, with <10% eliminated as metabolites in the urine. >50% of a dose of mexazolam is eliminated as the metabolite chloroxazepam.

Metabolism Metabolites

Mexazolam is rapidly metabolized to the active metabolites chloronordiazepam and chloroxazepam.

Wikipedia

Mexazolam

Biological Half Life

Mexazolam follows a 2 compartment model with a first half life of 1.4h and a second half life of 76h.

Dates

Last modified: 02-18-2024

Generalized skin drug eruption to natalizumab in a patient with multiple sclerosis

Marisa C André, David Pacheco, Joana Antunes, Raquel Silva, Paulo Filipe, L M Soares de Almeida
PMID: 20579469   DOI:

Abstract

We report a generalized skin eruption in a young man being treated with natalizumab, a new drug used in patients with multiple sclerosis.


Sex difference in inhibition of in vitro mexazolam metabolism by various 3-hydroxy-3-methylglutaryl-coenzyme a reductase inhibitors in rat liver microsomes

Michi Ishigami, Wataru Takasaki, Toshihiko Ikeda, Toru Komai, Kiyomi Ito, Yuichi Sugiyama
PMID: 12124308   DOI: 10.1124/dmd.30.8.904

Abstract

To identify an appropriate animal model for the study of drug interaction via CYP3A4 inhibition, the inhibition of in vitro mexazolam metabolism by various 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors [simvastatin (lactone), simvastatin acid, fluvastatin, atorvastatin, cerivastatin, pravastatin lactone, and pravastatin (acid)] in male and female rat liver microsomes was investigated and compared with that by HMG-CoA reductase inhibitors in human liver microsomes reported previously. The metabolism of mexazolam in male and female rat liver microsomes was inhibited by all the HMG-CoA reductase inhibitors examined except pravastatin (acid). The K(i) values in female rats were lower than those in male rats, demonstrating the presence of a sex difference in the inhibition potency of HMG-CoA reductase inhibitors toward mexazolam. Using anti-cytochrome P450 (P450) antisera, the main P450 isozyme responsible for the metabolism of mexazolam was identified as CYP3A in female rats and CYP2C11 in male rats. Based on these results, we speculate that the sex difference in the inhibition potency of HMG-CoA reductase inhibitors for mexazolam observed in rats is caused by their different inhibition potencies against CYP2C11 and CYP3A isoforms. For mexazolam metabolism, the results obtained in female rats, rather than those in male rats, seem to be a much better reflection of the results in humans. Since species and sex differences were observed in P450 isozymes in the present study, our results show that establishing appropriate experimental conditions, in particular with respect to the P450 isozymes responsible for the drug metabolism in question, is indispensable for the investigation of drug interactions using rats as a model animal for humans.


A comparison of the effects of 3-hydroxy-3-methylglutaryl-coenzyme a (HMG-CoA) reductase inhibitors on the CYP3A4-dependent oxidation of mexazolam in vitro

M Ishigami, T Honda, W Takasaki, T Ikeda, T Komai, K Ito, Y Sugiyama
PMID: 11181496   DOI:

Abstract

HMG-CoA reductase inhibitors can be divided into two groups: those administered as the prodrug, i.e., the lactone form (e.g., simvastatin and lovastatin), and those administered in the active form, i.e., the acid form (e.g., pravastatin, fluvastatin, atorvastatin, and cerivastatin). In this study, the influence of the lactone and acid forms of various HMG-CoA reductase inhibitors on metabolism by CYP3A4, a major cytochrome P450 isoform in human liver, was investigated by determining the in vitro inhibition constant (K(i) value) using an antianxiety agent, mexazolam, as a probe substrate. In human liver microsomes, all the lactone forms tested inhibited the oxidative metabolism of mexazolam more strongly than did the acid forms, which have lower partition coefficient (logD(7.0)) values. In addition, the degree of inhibition of mexazolam metabolism tended to increase with an increasing logD(7.0) value of the HMG-CoA reductase inhibitors among the lactone and acid forms. In particular, pravastatin (acid form), which has the lowest logD(7.0) value, failed to inhibit CYP3A4 activity. Taking account of the lipophilicity of the inhibitors, in conjunction with the CYP3A4-inhibitory activity, could be very useful in predicting drug interactions between substrates of CYP3A4 and HMG-CoA reductase inhibitors.


Effects of CS-386 and diazepam upon the gastric contraction and excitation of lumbar gamma-motoneurons following stimulation of the hypothalamus in the cat

N Iwata, K Kobayashi, T Hara, T Tonohiro, T Shibata
PMID: 6110718   DOI: 10.1248/bpb1978.3.413

Abstract

Effects of a new minor tranquilizer, CS-386 and diazepam were studied upon the gastric contraction and excitation of lumbar gamma-motoneurons following stimulation of some of the brain structures as well as upon the spontaneous gastric motility in the cat. CS-386 inhibited the hypothalamus-induced gastric contraction with little changes in spontaneous motility at doses of 5 and 10 mg/kg (i.d.). Diazepam inhibited both the hypothalamus-induced contraction and spontaneous motility at these doses. The vagal nerve-induced gastric contraction was suppressed by diazepam (5 mg/kg, i.d.) but not by the same dose of CS-386. Bemegride (5 mg/kg, i.v.) antagonized almost completely the depression caused by 5 mg/kg of CS-386, but not that by a dose of 10 mg/kg or 5 as well as 10 mg/kg of diazepam. Excitation of the lumbar gamma-motoneuron following stimulation of the posterior hypothalamus or the mesencephalic reticular formation was depressed by CS-386 or diazepam (10 mg/kg, p.o.), but not by lower doses. Based on the these evidences, it was suggested that CS-386 could be effective in stress-induced gastric lesions with lower side effects in digestive organs than diazepam.


Effects of oxazolam, cloxazolam, and CS-386, new anti-anxiety drugs, on socially induced suppression and aggression in pairs of monkeys

T Kamioka, I Nakayama, S Akiyama, H Takagi
PMID: 15296   DOI: 10.1007/BF00426594

Abstract

This experiment was conducted to examine effects of oxazolam, cloxazolam, CS-386, and reference drugs on socially induced suppression and aggression in pairs of monkeys. Oxazolam, cloxazolam, and CS-386, as well as other benzodiazepines, at both ataxic and non-ataxic doses, attenuated the socially induced suppression, but failed to show inhibitory effect on the on the socially induced aggression. Chlorpromazine, at both slight-sedative and non-sedative doses, reduced neither socially induced suppression nor aggression. Imipramine did not produce any significant effect in this study.


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